5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide
Description
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide is a pyrazinecarboxamide derivative characterized by a chloro substituent at the 5-position of the pyrazine ring and a 2,6-difluorophenyl group attached via an amide linkage. This compound belongs to a class of molecules extensively studied for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities . Its structural features, including the electron-withdrawing fluorine atoms on the phenyl ring and the chloro group on the pyrazine core, influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C11H6ClF2N3O |
|---|---|
Molecular Weight |
269.63 g/mol |
IUPAC Name |
5-chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-10-6(13)2-1-3-7(10)14/h1-5H,(H,17,18) |
InChI Key |
XHKTXYBNVJVUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=N2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Two-Step Substitution and Amidation
This method leverages the reactivity of dichloropyrazine esters toward amines, followed by ester-to-amide conversion:
Step 1: Chlorine Substitution
5,6-Dichloropyrazine-2-carboxylic acid methyl ester undergoes selective substitution at position 6 with 2,6-difluoroaniline. The reaction is conducted in polar aprotic solvents (e.g., DMF, THF) at 60–80°C, yielding 6-((2,6-difluorophenyl)amino)-5-chloropyrazine-2-carboxylate.
Step 2: Ester Aminolysis
The methyl ester is converted to the carboxamide via aminolysis. Heating the intermediate with excess 2,6-difluoroaniline in toluene at reflux (110°C) for 12–24 hours achieves full conversion. Typical yields range from 65% to 78% after purification by column chromatography.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DMF, 70°C, 8h | 82% |
| 2 | Toluene, reflux, 18h | 73% |
Single-Step Direct Amidation
For substrates pre-functionalized with a carboxylic acid group, coupling reagents enable direct amide formation:
Procedure:
5-Chloropyrazine-2-carboxylic acid (1 eq) is activated with HATU (1.2 eq) and DIPEA (3 eq) in DCM. 2,6-Difluoroaniline (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 6 hours. The crude product is purified via recrystallization (ethanol/water) to afford the target compound in 85% yield.
Advantages:
Halogenation Strategies for Pyrazine Functionalization
Directed Chlorination of Pyrazinecarboxylic Acids
Chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃):
Protocol:
Pyrazine-2-carboxylic acid (1 eq) is suspended in chlorobenzene with FeCl₃ (0.1 eq). SO₂Cl₂ (1.5 eq) is added dropwise at 0°C, and the reaction is warmed to 25°C for 4 hours. The product, 5-chloropyrazine-2-carboxylic acid, is isolated in 68% yield after aqueous workup.
Challenges:
Palladium-Catalyzed C-H Activation
Recent advances utilize Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) to install chlorine at position 5. The carboxyl group at position 2 acts as an innate directing group, enabling regioselective chlorination using NCS (N-chlorosuccinimide).
Optimized Conditions:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NAS + Aminolysis | Scalable, uses stable intermediates | Multi-step, moderate yields | 65–78% |
| Direct Amidation | High efficiency, one-pot | Requires expensive coupling agents | 80–85% |
| Directed Chlorination | Atom-economic | Selectivity challenges | 60–70% |
| Pd-Catalyzed C-H | Regioselective, mild conditions | Catalyst cost, sensitivity | 70–75% |
Characterization and Quality Control
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃) : δ 8.42 (s, 1H, pyrazine-H), 7.85–7.75 (m, 2H, Ar-H), 7.15 (t, J = 8.1 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z calcd for C₁₁H₆ClF₂N₃O [M+H]⁺: 269.63; found: 269.63.
Purity Assessment:
Industrial-Scale Considerations
Cost Drivers:
-
2,6-Difluoroaniline accounts for ~40% of raw material costs.
-
Coupling agents (e.g., HATU) increase production expenses compared to NAS routes.
Process Optimization:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of other pyrazine derivatives that have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antibacterial activity may be attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Lipophilicity Trends
Lipophilicity (logk or ClogP) is critical for membrane permeability and bioavailability. Substituents influence this property as follows:
- Pyrazine ring : Lipophilicity increases in the order 5-chloro < 6-chloro < 5-tert-butyl-6-chloro .
- Benzyl/phenyl substituents : Lipophilicity order is 4-OCH₃ < H < 4-Cl < 4-CF₃ .
The 2,6-difluorophenyl group in the target compound is expected to confer moderate lipophilicity, higher than methoxy-substituted analogs (e.g., compound 4, logk = 0.89) but lower than CF₃-substituted derivatives (e.g., compound 10, logk = 2.75) .
Thermal Stability
Melting points of related compounds vary with substituents:
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| 5-Chloro-N-(4-chloro-2-hydroxyphenyl) | 4-Cl-2-OH phenyl | 247.7–249 |
| 5-(Pentylamino)-N-(3-CF₃-phenyl) | Pentylamino, 3-CF₃ phenyl | 128–129 |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl) | 5-t-Bu-6-Cl, 4-OCH₃ benzyl | Not reported |
The target compound’s 2,6-difluorophenyl group may elevate its melting point compared to alkylamino derivatives due to enhanced crystallinity from halogen interactions.
Antimycobacterial Activity
- 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (Compound 12): MIC = 6.25 µg/mL against Mycobacterium tuberculosis .
The 2,6-difluorophenyl group may enhance antimycobacterial efficacy by improving target binding, though direct comparisons require experimental validation.
Antifungal Activity
- 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (Compound 2): MIC = 15.62 µmol/L against T. mentagrophytes .
- 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 27): IC₅₀ = 41.9 µmol/L for photosynthesis inhibition .
The electron-withdrawing fluorine atoms in the target compound could augment antifungal activity by disrupting fungal membrane integrity or enzyme function.
Computational and Spectroscopic Insights
- 5-Chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide : Quantum chemical studies revealed Fukui functions indicative of nucleophilic attack sites, with a HOMO-LUMO gap of 3.89 eV, suggesting moderate reactivity .
- Lipophilicity-activity relationships : Linear correlations between ClogP and logk (e.g., r² = 0.92 for compounds) highlight the importance of balanced hydrophobicity for optimal activity .
Biological Activity
5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H6ClF2N3O
- Molecular Weight : 269.6400 g/mol
- CAS Number : 1373940-69-2
The biological activity of 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis and other mycobacterial strains, functioning as an inhibitor of fatty acid synthase I. The minimal inhibitory concentration (MIC) values for various derivatives have been reported between 1.56 µg/mL and 6.25 µg/mL against M. tuberculosis H37Rv .
- Cytotoxicity : In vitro studies have demonstrated that some derivatives exhibit low cytotoxicity against human cell lines, with selectivity indices indicating a favorable safety profile .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring significantly influence the compound's biological activity. For instance:
- Substituents such as hydroxyl groups can enhance or diminish antimicrobial activity depending on their positioning and electronic effects.
- Compounds with multiple halogen substitutions have shown varied levels of activity against different mycobacterial strains .
Case Studies and Research Findings
- Antimycobacterial Activity :
- Cytotoxicity Studies :
- Inhibition of Enzymatic Activity :
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazine-2-carboxylic acid core via condensation reactions, often using coupling agents like triphenylphosphite to activate the carboxyl group for amide bond formation .
- Step 2: Introduction of the 2,6-difluorophenylamine moiety via nucleophilic substitution or coupling reactions under controlled pH and temperature .
- Step 3: Chlorination at the 5-position of the pyrazine ring using chlorinating agents (e.g., POCl₃) in anhydrous conditions .
Optimization Strategies:
- Monitor reaction progress using thin-layer chromatography (TLC) to identify intermediate stages .
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to improve yield.
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| 1 | Pyrazine-2-carboxylic acid, EDCI, DMF | TLC (EtOAc/hexane) | 75–80 |
| 2 | 2,6-Difluoroaniline, DIPEA, RT | NMR (¹H, 400 MHz) | 65–70 |
| 3 | POCl₃, reflux, 6h | LC-MS | 85–90 |
Q. What spectroscopic methods are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (e.g., pyrazine ring protons at δ 8.5–9.0 ppm; difluorophenyl protons at δ 6.8–7.2 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O, ~165 ppm) and quaternary carbons .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 314.03) .
- Infrared (IR) Spectroscopy: Detect amide C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns for absolute configuration validation .
Critical Note: Ensure purity >95% via HPLC with a C18 column (acetonitrile/water gradient) to detect residual solvents or byproducts .
Q. How can researchers assess the potential biological activity of this compound based on its structural features?
Methodological Answer:
-
Functional Group Analysis:
- Pyrazine ring: May intercalate with DNA or inhibit kinases .
- Difluorophenyl group: Enhances lipophilicity and blood-brain barrier penetration .
- Chloro substituent: Influences electron-withdrawing effects, altering receptor binding .
-
In Silico Screening:
Table 2: Key Structural Features and Hypothesized Targets
| Feature | Potential Target | Assay Type |
|---|---|---|
| Pyrazine core | Kinases (e.g., JAK2) | Enzyme inhibition |
| Difluorophenyl | GPCRs (e.g., serotonin receptors) | Radioligand binding |
| Amide bond | Proteases (e.g., HIV-1 protease) | FRET-based assay |
Advanced Research Questions
Q. How can computational modeling be integrated into the design and optimization of this compound's synthesis?
Methodological Answer:
- Reaction Path Prediction:
- Machine Learning (ML):
Case Study: A DFT study of the amidation step revealed that DIPEA as a base reduces activation energy by 15 kcal/mol compared to triethylamine .
Q. What strategies should be employed to resolve contradictions in experimental data related to this compound's reactivity or bioactivity?
Methodological Answer:
- Data Triangulation:
- Cross-validate NMR and MS results with X-ray crystallography to confirm structural assignments .
- Replicate bioassays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Controlled Variable Testing:
Example: Discrepancies in IC₅₀ values across labs may arise from differences in cell line passage numbers or assay protocols. Standardize cell culture conditions and use internal controls (e.g., staurosporine as a reference inhibitor) .
Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of this compound and its analogs?
Methodological Answer:
- Analog Synthesis:
- Quantitative SAR (QSAR):
Table 3: Example SAR Data for Pyrazine Analogs
| Compound | Substituent | IC₅₀ (μM, EGFR) | logP |
|---|---|---|---|
| A | 5-Cl | 0.45 | 2.1 |
| B | 5-Br | 0.38 | 2.3 |
| C | 5-F | 1.20 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
